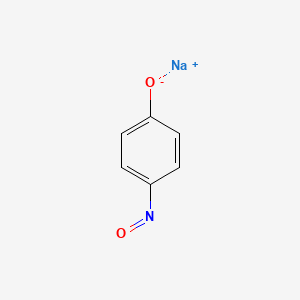
Phenol, 4-nitroso-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-nitroso-, sodium salt is an organic compound that belongs to the class of nitroso compounds. It is characterized by the presence of a nitroso group (-NO) attached to the para position of the phenol ring, with a sodium cation balancing the charge. This compound is known for its distinctive chemical properties and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 4-nitroso-, sodium salt can be synthesized through the nitrosation of phenol. The process involves the reaction of phenol with nitrous acid, which is typically generated in situ by reacting sodium nitrite with hydrochloric acid. The reaction conditions require a controlled acidic environment to facilitate the formation of the nitroso group on the phenol ring .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar nitrosation reactions but with optimized conditions for large-scale synthesis. This includes precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-nitroso-, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form hydroxylamines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-nitrophenol.
Reduction: Formation of 4-hydroxyaniline.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
Phenol, 4-nitroso-, sodium salt has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Phenol, 4-nitroso-, sodium salt involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo nitrosation reactions, forming nitrosamines or nitrosothiols, which can affect cellular signaling pathways. These interactions can lead to changes in cellular functions and have potential therapeutic or toxicological effects .
Comparaison Avec Des Composés Similaires
Phenol, 4-nitroso-, sodium salt can be compared with other nitroso compounds such as nitrosobenzene and nitrosophenol. While all these compounds contain the nitroso group, their reactivity and applications differ based on the position of the nitroso group and the presence of other substituents on the aromatic ring. This compound is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous environments .
List of Similar Compounds
- Nitrosobenzene
- Nitrosophenol
- Nitrosotoluene
- Nitrosobenzaldehyde
Propriétés
Numéro CAS |
823-87-0 |
|---|---|
Formule moléculaire |
C6H5NNaO2 |
Poids moléculaire |
146.10 g/mol |
Nom IUPAC |
sodium;4-nitrosophenolate |
InChI |
InChI=1S/C6H5NO2.Na/c8-6-3-1-5(7-9)2-4-6;/h1-4,8H; |
Clé InChI |
FRVPLXUIYJCBII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N=O)O.[Na] |
Key on ui other cas no. |
823-87-0 |
Description physique |
Liquid |
Numéros CAS associés |
104-91-6 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















